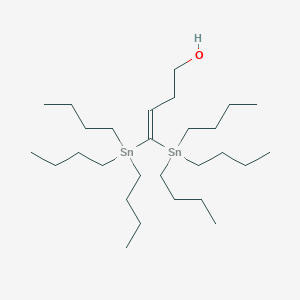
3-Buten-1-ol, 4,4-bis(tributylstannyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Buten-1-ol, 4,4-bis(tributylstannyl)- is a chemical compound with the molecular formula C28H60OSn2 and a molecular weight of 650.2 g/mol . This compound is characterized by the presence of two tributylstannyl groups attached to a butenol backbone, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-1-ol, 4,4-bis(tributylstannyl)- typically involves the reaction of 3-buten-1-ol with tributylstannyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for 3-Buten-1-ol, 4,4-bis(tributylstannyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Buten-1-ol, 4,4-bis(tributylstannyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the butenol backbone to a single bond, forming saturated derivatives.
Substitution: The tributylstannyl groups can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophiles like halogens (e.g., bromine, chlorine) or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted butenol derivatives.
Scientific Research Applications
3-Buten-1-ol, 4,4-bis(tributylstannyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in Stille coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Potential use in drug development for creating novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Buten-1-ol, 4,4-bis(tributylstannyl)- involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl groups. These groups can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
3-Buten-1-ol: Lacks the tributylstannyl groups, making it less reactive in certain types of reactions.
4,4-Bis(tributylstannyl)furan: Contains a furan ring instead of a butenol backbone, leading to different reactivity and applications.
Uniqueness
3-Buten-1-ol, 4,4-bis(tributylstannyl)- is unique due to the presence of two tributylstannyl groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for creating complex molecules that are difficult to synthesize using other compounds .
Properties
CAS No. |
616242-54-7 |
|---|---|
Molecular Formula |
C28H60OSn2 |
Molecular Weight |
650.2 g/mol |
IUPAC Name |
4,4-bis(tributylstannyl)but-3-en-1-ol |
InChI |
InChI=1S/C4H6O.6C4H9.2Sn/c1-2-3-4-5;6*1-3-4-2;;/h2,5H,3-4H2;6*1,3-4H2,2H3;; |
InChI Key |
RCQHAJFHVUCUSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CCCO)[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


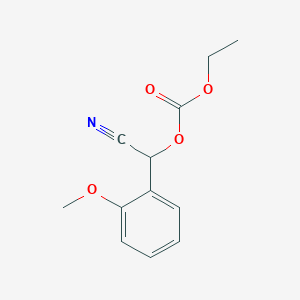
![4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14231911.png)
![1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene](/img/structure/B14231915.png)



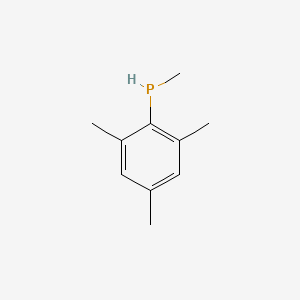

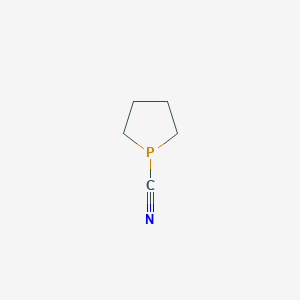
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]-](/img/structure/B14231941.png)

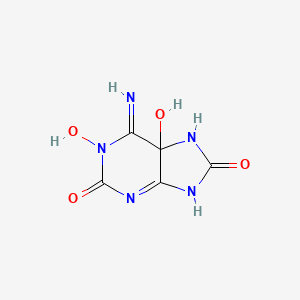
![2-Chloro-4-[5'-(ethylsulfanyl)[2,2'-bithiophen]-5-yl]pyrimidine](/img/structure/B14231965.png)

